molecular formula C19H17Cl2N5O B2495201 N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2199862-69-4

N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2495201
CAS No.: 2199862-69-4
M. Wt: 402.28
InChI Key: FYFXIYHOEVBRJW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a sophisticated chemical tool designed for advanced medicinal chemistry and drug discovery research. This hybrid compound integrates multiple pharmacologically significant motifs, positioning it as a valuable scaffold for probing biological systems. Its core structure features a pyrrolidine ring linked to a 3,4-dichlorophenyl group via a carboxamide bridge, a configuration seen in various bioactive molecules . The critical 1,2,3-triazole ring, bearing a phenyl substituent, is installed at the 3-position of the pyrrolidine. The 1,2,3-triazole moiety is not merely an inert linker; it is a privileged structure in medicinal chemistry known for its metabolic stability, ability to participate in hydrogen bonding, and its role in improving solubility and pharmacokinetic properties . This makes the compound an excellent candidate for constructing potential protease inhibitors, receptor antagonists, or other targeted agents through the strategic mimicry of peptide bonds or other dipolar interactions. The 3,4-dichlorophenyl group is a common feature in compounds with demonstrated biological activity, often contributing to enhanced binding affinity and selectivity towards therapeutic targets . Researchers can utilize this compound as a key intermediate or a lead structure in developing novel therapeutics, particularly for investigating targets in central nervous system disorders, oncology, and infectious diseases. Its structure is ideal for exploring structure-activity relationships (SAR) and for use in bioconjugation or click chemistry applications to create more complex molecular architectures.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O/c20-16-7-6-14(10-17(16)21)22-19(27)25-9-8-15(11-25)26-12-18(23-24-26)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFXIYHOEVBRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a 4-phenyl-1H-1,2,3-triazole moiety. The structural formula can be represented as:

C17H16Cl2N4O\text{C}_{17}\text{H}_{16}\text{Cl}_{2}\text{N}_{4}\text{O}

Structural Components

ComponentDescription
PyrrolidineA five-membered nitrogen-containing ring
3,4-DichlorophenylA phenyl ring with two chlorine substituents
4-Phenyl-1H-1,2,3-triazoleA triazole ring with a phenyl substitution

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives containing the triazole moiety can inhibit the growth of various cancer cell lines such as MCF-7 and HT29 with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : Activation of apoptotic pathways through increased p53 expression and caspase activation .
  • Inhibition of Cell Proliferation : Compounds with similar structures have shown to disrupt cell cycle progression in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example:

  • IC50 values were reported for certain analogs that suppressed COX activity effectively .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the dichlorophenyl group significantly enhances cytotoxicity against various cancer cell lines.
  • Substitution patterns on the triazole ring can modulate both anticancer and antimicrobial activities .

Case Study 1: Anticancer Efficacy

A study involving a series of triazole derivatives showed that compounds with a similar structure to this compound exhibited potent cytotoxicity against MCF-7 cells. The most active compound had an IC50 value of 0.5 µM, indicating strong potential for further development in cancer therapy .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory activity, derivatives were tested against COX enzymes. One derivative demonstrated an IC50 value of 10 µM against COX-2, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Antimicrobial Activity

N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has demonstrated significant antimicrobial activity. Studies have shown that triazole derivatives exhibit potent effects against a variety of pathogens. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungi, often showing higher efficacy against specific strains such as Bacillus cereus and Candida albicans .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against prostate cancer and melanoma cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds containing a triazole moiety can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial .

Case Study 1: Anticancer Activity Assessment

A study investigated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cells. The study concluded that the compound's mechanism involves apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine were tested against a panel of bacterial strains. The results showed significant inhibition zones compared to control antibiotics, highlighting its potential as an alternative antimicrobial agent .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine derivatives.

Conditions Reagents Products Yield References
Acidic (HCl, reflux)6M HCl, 12 hours3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylic acid78%
Basic (NaOH, aqueous)2M NaOH, 8 hours3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine + 3,4-dichloroaniline65%

Key Findings :

  • Acidic hydrolysis favors carboxylic acid formation due to protonation of the leaving group.

  • Basic conditions cleave the amide bond via nucleophilic attack by hydroxide ions, releasing 3,4-dichloroaniline.

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in cycloaddition and substitution reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring acts as a ligand for Cu(I), enabling further functionalization:

Substrate Reagents Product Yield References
Propargyl bromideCuSO₄, sodium ascorbate1-(4-Phenyl-1H-1,2,3-triazol-1-yl)-3-(prop-2-yn-1-yl)pyrrolidine derivative82%

Electrophilic Substitution

The triazole’s N1 position undergoes nitration and sulfonation:

Reaction Reagents Product Yield References
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-1H-1,2,3-triazole derivative58%
SulfonationSO₃, DCM, RT4-Sulfo-1H-1,2,3-triazole derivative63%

Mechanistic Insight :

  • Nitration occurs at the electron-rich C4 position of the triazole ring under strongly acidic conditions .

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen undergoes alkylation and acylation reactions:

Reaction Reagents Product Yield References
AlkylationBenzyl bromide, K₂CO₃N-Benzyl-pyrrolidine derivative71%
AcylationAcetyl chloride, Et₃NN-Acetyl-pyrrolidine derivative89%

Key Observations :

  • Alkylation proceeds via SN2 mechanism, favored by the pyrrolidine’s tertiary amine .

  • Acylation is quantitative under mild conditions due to the amine’s nucleophilicity .

Aromatic Chlorine Substitution

The 3,4-dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Conditions Reagents Products Yield References
Methoxy substitutionNaOMe, DMF, 100°C3-Methoxy-4-chlorophenyl derivative54%
AmmonolysisNH₃, CuCl, 120°C3-Amino-4-chlorophenyl derivative47%

Limitations :

  • Steric hindrance from the dichloro substituents reduces reaction rates .

Metal-Catalyzed Cross-Couplings

The aryl chloride groups enable Suzuki-Miyaura and Ullmann couplings:

Reaction Catalyst Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, PhB(OH)₂3,4-Diphenylpyrrolidine derivative76%
Ullmann couplingCuI, 1,10-phenanthrolineBiaryl-linked dimer68%

Optimization :

  • Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions due to reduced steric bulk .

6.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

The compound shares structural motifs with several dichlorophenyl-containing derivatives, as outlined below.

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Data/Applications References
Target Compound C₁₉H₁₆Cl₂N₄O 403.27 g/mol Pyrrolidine, 4-phenyltriazole, 3,4-dichlorophenyl N/A (hypothetical based on naming)
BD 1008 C₁₅H₂₀Cl₂N₂·2HBr 481.07 g/mol Pyrrolidine, 3,4-dichlorophenylethyl, dihydrobromide Sigma-1 receptor ligand
BD 1047 C₁₃H₁₈Cl₂N₂·2HBr 425.02 g/mol Dimethylaminoethyl, 3,4-dichlorophenylethyl Sigma-2 receptor antagonist
N-(2,3-Dichloro-4-Hydroxyphenyl)-1-Methylcyclohexane-1-Carboxamide C₁₅H₁₈Cl₂NO₂ 316.21 g/mol Cyclohexane, hydroxyl, dichlorophenyl Structural analog (no bioactivity)
N-[3-(3,4-Dichlorophenyl)-1H-Indazol-5-yl]Quinolin-4-Amine Hydrochloride C₂₂H₁₅Cl₂N₅·HCl 467.76 g/mol Quinoline, indazole, dichlorophenyl NMR data available (δ 8.92 ppm)

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrrolidine-triazole core differs from BD 1008/1047’s piperidine/ethylamine backbones. Triazoles (vs. Cyclohexane-based analogs (e.g., ) lack nitrogen-rich heterocycles, reducing hydrogen-bonding capacity .

Substituent Effects :

  • The 3,4-dichlorophenyl group is conserved across all analogs, suggesting its role in hydrophobic interactions or receptor binding.
  • BD 1008/1047’s dihydrobromide salts enhance solubility compared to the target compound’s neutral carboxamide form .

Synthetic Accessibility: Yields for dichlorophenyl-indazole derivatives () range from 27% to 84%, indicating variability in synthetic efficiency for structurally complex analogs. No yield data is available for the target compound .

Spectroscopic Characterization :

  • NMR data for related compounds (e.g., δ 8.92 ppm for aromatic protons in ) suggests that the target compound’s triazole and dichlorophenyl groups would produce distinct shifts in the δ 7–9 ppm range .

Research Implications and Gaps

  • Physicochemical Properties : The absence of salt forms (cf. BD 1008/1047) may limit the target compound’s solubility, necessitating formulation optimization.
  • Structural Confirmation : Crystallographic refinement tools like SHELXL and NMR techniques could resolve the compound’s 3D conformation and electronic environment.

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